

An In-depth Technical Guide to 2,2-Dimethylpropan-1-amine Hydrochloride

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Compound of Interest

Compound Name: *2,2-Dimethylpropan-1-amine hydrochloride*

Cat. No.: *B174951*

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CAS Number: 15925-18-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dimethylpropan-1-amine hydrochloride**, a key chemical intermediate with applications in organic synthesis and pharmaceutical development. This document consolidates essential physicochemical data, safety information, and generalized experimental protocols to support its use in a research and development setting.

Chemical and Physical Properties

2,2-Dimethylpropan-1-amine hydrochloride, also known as neopentylamine hydrochloride, is a white solid organic compound. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions compared to its free amine counterpart.

Physicochemical Data

A summary of the key physicochemical properties for **2,2-Dimethylpropan-1-amine hydrochloride** is presented in the table below for easy reference.

Property	Value	Source
CAS Number	15925-18-5	[1]
Molecular Formula	C ₅ H ₁₄ ClN	[1]
Molecular Weight	123.62 g/mol	[1]
Melting Point	294-296 °C	[1]
Boiling Point	Data not available for the hydrochloride salt. The free amine (2,2-Dimethylpropan-1-amine) has a boiling point of 83 °C.	[2]
Solubility	Data not available. Generally, amine hydrochlorides exhibit good solubility in water and polar organic solvents.	
IUPAC Name	2,2-dimethylpropan-1-amine;hydrochloride	[1]
Synonyms	Neopentylamine hydrochloride, 1-Propanamine, 2,2-dimethyl-, hydrochloride	[1]

Safety and Handling

2,2-Dimethylpropan-1-amine hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

The compound is associated with the following GHS hazard statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]

- H335: May cause respiratory irritation.[3]

Some sources also indicate a potential for more severe hazards:

- H314: Causes severe skin burns and eye damage.[1]
- H318: Causes serious eye damage.[1]

Precautionary Measures

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,2-Dimethylpropan-1-amine hydrochloride** is not readily available in the public domain, a general and widely used method for the preparation of amine hydrochlorides is through reductive amination of a corresponding ketone or aldehyde, followed by treatment with hydrochloric acid.

Generalized Synthesis Protocol: Reductive Amination

This protocol outlines the general steps for the synthesis of an amine hydrochloride from a ketone precursor.

Materials:

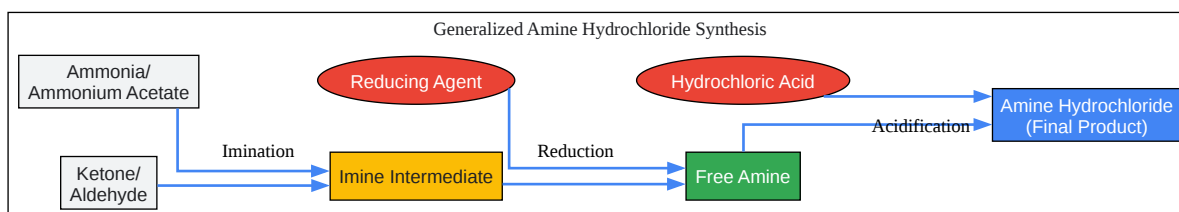
- Ketone precursor (e.g., Pivaldehyde for the synthesis of the free amine)
- Ammonium acetate or ammonia
- Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Hydrochloric acid (ethanolic or ethereal solution)

- Anhydrous ether (for precipitation)
- Magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Imine Formation:** Dissolve the ketone precursor and ammonium acetate in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
- **Reduction:** To the solution containing the imine, add the reducing agent portion-wise while monitoring the reaction temperature. Continue stirring until the reaction is complete (monitored by TLC or GC-MS).
- **Work-up:** Quench the reaction by carefully adding water or a dilute acid solution. Extract the free amine with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- **Salt Formation:** To the filtrate containing the free amine, add a solution of hydrochloric acid in ethanol or ether dropwise with stirring.
- **Isolation:** The amine hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain the final product.

The following diagram illustrates a generalized workflow for the synthesis of an amine hydrochloride.



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Caption: Generalized workflow for amine hydrochloride synthesis.

Spectroscopic Data

Detailed, published spectra for **2,2-Dimethylpropan-1-amine hydrochloride** are not widely available. However, based on the structure of the molecule, the following characteristic spectroscopic features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the nine equivalent protons of the three methyl groups (tert-butyl group) would appear upfield. A singlet for the two protons of the methylene group adjacent to the nitrogen would be observed further downfield. The protons of the ammonium group may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the tert-butyl group, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic peaks for N-H stretching of the ammonium group (broad band around 3000 cm^{-1}), C-H stretching of the alkyl groups (around $2850\text{-}2950\text{ cm}^{-1}$), and N-H bending vibrations (around $1500\text{-}1600\text{ cm}^{-1}$).

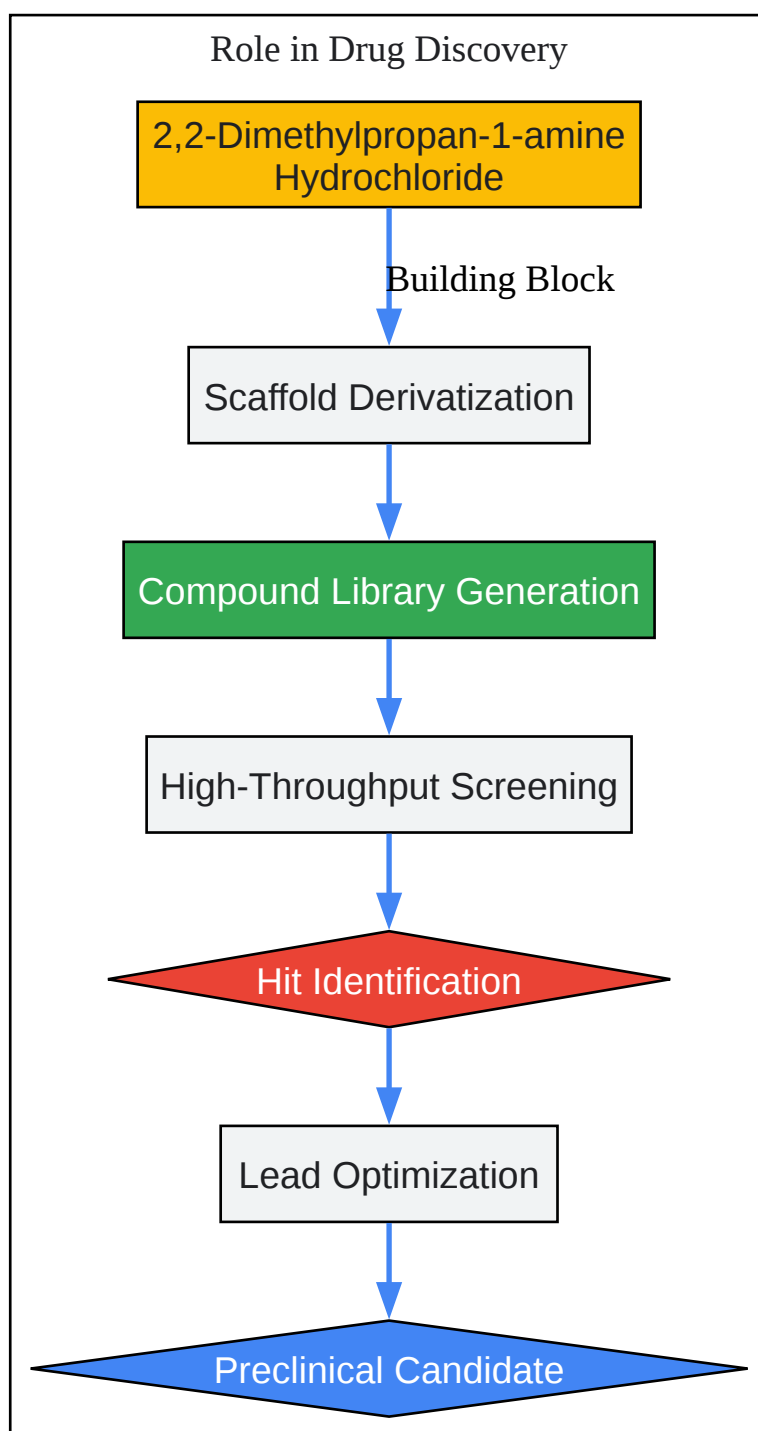
Applications in Drug Development

2,2-Dimethylpropan-1-amine hydrochloride serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The neopentyl group can impart specific steric and lipophilic properties to a molecule, which can influence its pharmacological activity, metabolic stability, and pharmacokinetic profile.

While specific drugs containing the 2,2-dimethylpropan-1-amino moiety are not prominently documented, its structural motif is of interest in medicinal chemistry for the design of novel

therapeutic agents. The primary amine provides a reactive handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

The following diagram illustrates a conceptual workflow for the utilization of **2,2-Dimethylpropan-1-amine hydrochloride** as a building block in a drug discovery pipeline.



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Caption: Conceptual workflow for drug discovery.

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